molecular formula C61H86O19 B1245334 Isohomohalichondrin B

Isohomohalichondrin B

Número de catálogo: B1245334
Peso molecular: 1123.3 g/mol
Clave InChI: WVWWZNXKZNACRW-MRQXMKSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isohomohalichondrin B (this compound) is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumor activity and unique chemical structure. The molecular formula of this compound is C61H86O19, and it has a molecular weight of 1123.3 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isohomohalichondrin B involves complex multi-step organic reactions The initial steps typically include the formation of key intermediates through aldol condensation, followed by cyclization reactions to form the macrolide ring

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.

Análisis De Reacciones Químicas

Types of Reactions

Isohomohalichondrin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Catalysts: Such as palladium on carbon and platinum oxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

IHB has demonstrated potent anti-tumor activity across various cancer cell lines. Studies indicate that it inhibits cell growth and induces apoptosis in several types of cancers, including leukemia and solid tumors.

  • Cell Lines Tested : Research has shown that IHB exhibits cytotoxic effects against human cancer cell lines such as LoVo (colon cancer), MOLT-4 (leukemia), and K562 (chronic myeloid leukemia) with GI50 values in the nanomolar range. Specifically, the GI50 for MOLT-4 and K562 cells was approximately 1 nM, indicating high sensitivity to the compound .
  • Mechanism of Action : IHB acts primarily by binding to tubulin, inhibiting GTP binding, and preventing microtubule assembly. This disruption leads to cell cycle perturbations, including delayed S-phase progression and mitotic block, ultimately resulting in apoptosis .

In Vivo Studies

In vivo studies have further validated the efficacy of IHB:

  • Animal Models : IHB has shown promising results in murine models where it effectively inhibited tumor growth when administered at pharmacologically relevant doses. Its ability to induce tumor regression has been documented in xenograft models .
  • Comparison with Other Treatments : Notably, IHB's effectiveness surpasses that of traditional chemotherapeutics in certain contexts, suggesting it could be a valuable addition to combination therapy strategies .

Clinical Implications

Despite its promising preclinical results, several challenges remain before IHB can be utilized clinically:

  • Limited Availability : The natural sources of IHB are scarce, which poses a significant hurdle for large-scale clinical applications. However, advancements in total synthesis techniques may alleviate this issue by enabling the production of IHB in sufficient quantities for clinical trials .
  • Current Research : Ongoing studies are focusing on optimizing delivery mechanisms and understanding the full pharmacological profile of IHB to enhance its therapeutic potential while minimizing side effects .

Summary Table of Key Findings

AspectDetail
Compound Name Isohomohalichondrin B
Source Marine sponge Lissodendorix
Primary Action Inhibition of microtubule assembly
Cell Lines Affected LoVo, MOLT-4, K562
GI50 Values ~1 nM for MOLT-4 and K562
Mechanism Induces G2/M phase arrest and apoptosis
In Vivo Efficacy Tumor regression in murine models
Challenges Limited natural supply; need for synthetic production

Mecanismo De Acción

Isohomohalichondrin B exerts its effects by inhibiting the binding of guanosine triphosphate (GTP) to tubulin, thereby preventing microtubule assembly. This leads to cell cycle perturbations, including delayed progression through the S-phase, a block in the G2M phase, and the induction of apoptosis in cancer cells . The compound targets the microtubule network, disrupting cellular division and leading to cell death.

Comparación Con Compuestos Similares

Isohomohalichondrin B is unique due to its potent anti-tumor activity and complex polyether macrolide structure. Similar compounds include:

    Halichondrin B: Another polyether macrolide with similar anti-tumor properties.

    Eribulin: A synthetic analog of Halichondrin B, used clinically as an anti-cancer agent.

    Maytansine: A microtubule inhibitor with a different chemical structure but similar mechanism of action.

This compound stands out due to its unique structural features and the specific pathways it targets in cancer cells.

Propiedades

Fórmula molecular

C61H86O19

Peso molecular

1123.3 g/mol

InChI

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47-,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1

Clave InChI

WVWWZNXKZNACRW-MRQXMKSQSA-N

SMILES isomérico

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

SMILES canónico

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

Sinónimos

IHB cpd
isohomohalichondrin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.